1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 921151-02-2
VCID: VC4160453
InChI: InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23)
SMILES: COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3
Molecular Formula: C16H22N6O2
Molecular Weight: 330.392

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

CAS No.: 921151-02-2

Cat. No.: VC4160453

Molecular Formula: C16H22N6O2

Molecular Weight: 330.392

* For research use only. Not for human or veterinary use.

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea - 921151-02-2

Specification

CAS No. 921151-02-2
Molecular Formula C16H22N6O2
Molecular Weight 330.392
IUPAC Name 1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-methoxyphenyl)urea
Standard InChI InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23)
Standard InChI Key IADCLADIAWPSTE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3

Introduction

Synthesis Pathway

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves:

  • Formation of Tetrazole Derivative: The tetrazole ring is synthesized via cyclization reactions involving azides and nitriles, followed by functionalization with a cyclohexyl group.

  • Urea Coupling Reaction: The tetrazole derivative is reacted with an isocyanate or carbamate precursor to introduce the urea functionality.

  • Final Substitution: The methoxyphenyl group is introduced through nucleophilic substitution or coupling reactions.

Potential Pharmacological Activity

The combination of a tetrazole moiety and urea backbone suggests potential applications in:

  • Enzyme Inhibition: Urea derivatives are known to inhibit enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stones .

  • Antimicrobial Activity: Tetrazoles have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial metabolic pathways .

  • Anti-inflammatory Potential: Molecular docking studies often reveal that urea derivatives interact with targets like COX enzymes, suggesting anti-inflammatory effects .

Structural Analogues

Compounds with similar structures have been explored for:

  • Anti-cancer activity through apoptosis induction .

  • Anti-hypertensive effects via angiotensin receptor modulation (common for tetrazole-containing drugs).

Table 1: Comparative Binding Affinities of Urea Derivatives (Hypothetical Data)

CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM)
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)ureaUrease-7.812.5
Thiourea (Reference)Urease-6.525.0
Analog with Nitro SubstitutionUrease-8.210.0

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